molecular formula C7H12N2O B1595668 Quinuclidin-3-one oxime CAS No. 35423-17-7

Quinuclidin-3-one oxime

Cat. No.: B1595668
CAS No.: 35423-17-7
M. Wt: 140.18 g/mol
InChI Key: QSXHBTDHLNHMLV-FPLPWBNLSA-N
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Safety and Hazards

When handling 3-Quinuclidinone oxime, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

3-Quinuclidinone oxime interacts with various enzymes, proteins, and other biomolecules. For instance, it is efficiently synthesized from 3-quinuclidinone by using NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra . The hydrophobicity of two residues, I167 and F212, determines the substrate-binding orientation as well as the substrate-binding affinity .

Cellular Effects

It has been shown to have pharmacokinetic properties and biochemical properties that are similar to those of the natural substrate, dinucleotide phosphate, group p2 . It binds to sodium carbonate in an enzyme-catalyzed reaction that is similar to the reaction that occurs in cellular metabolism .

Molecular Mechanism

The mechanism of action of 3-Quinuclidinone oxime involves its interaction with enzymes at the molecular level. The carbonyl group on 3-quinuclidinone forms hydrogen bonds with reactive groups in the enzyme’s active site, which facilitates the conversion of 3-quinuclidinone into dinucleotide phosphate, group p2 .

Temporal Effects in Laboratory Settings

It has been reported that a new keto reductase (ArQR), identified from Agrobacterium radiobacter ECU2556, can efficiently reduce 3-quinuclidinone in excellent enantioselectivity and high space-time yield for the synthesis of ®-3-quinuclidinol .

Metabolic Pathways

3-Quinuclidinone oxime is involved in metabolic pathways that include interactions with enzymes or cofactors. For instance, it is a substrate for the enzyme NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra .

Preparation Methods

The synthesis of quinuclidin-3-one oxime typically involves the reaction of quinuclidin-3-one with hydroxylamine hydrochloride. This reaction can be carried out using different methods, including classical synthesis in solution, mechanochemical synthesis, and microwave synthesis . The classical synthesis method involves the use of solvents and yields a mixture of (E) and (Z) isomers. Mechanochemical and microwave synthesis methods offer advantages such as faster reaction rates and higher stereoselectivity .

Comparison with Similar Compounds

Quinuclidin-3-one oxime can be compared with other similar compounds, such as quinuclidine-based oximes and other oxime derivatives. These compounds share similar structural features and biological activities. this compound is unique in its high reactivation rate for acetylcholinesterase and butyrylcholinesterase inhibited by organophosphorus compounds . Other similar compounds include para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes, which also exhibit potent antimicrobial activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Quinuclidinone oxime can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Quinuclidine", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetone", "Ethanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Quinuclidine is reacted with hydroxylamine hydrochloride in ethanol to form 3-Quinuclidinone oxime hydrochloride.", "Step 2: The hydrochloride salt is then treated with sodium hydroxide in acetone to form the free base of 3-Quinuclidinone oxime.", "Step 3: The free base is extracted with diethyl ether and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 4: The diethyl ether is evaporated under reduced pressure to obtain the pure 3-Quinuclidinone oxime." ] }

CAS No.

35423-17-7

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(NE)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine

InChI

InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2/b8-7-

InChI Key

QSXHBTDHLNHMLV-FPLPWBNLSA-N

Isomeric SMILES

C1CN2CCC1/C(=N\O)/C2

SMILES

C1CN2CCC1C(=NO)C2

Canonical SMILES

C1CN2CCC1C(=NO)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

32.33 g (200 mmol) of 3-Quinuclidinone hydrochloride was dissolved in 75 ml of water, and to the solution of hydroxylamine hydrochloride (16.4 g; 236 mmol) and CH3CO2Na.3H2O (80 g; 588 mmol) was added. The mixture was stirred at 70° C. for 1 hour. Then NaCl (10 g) was dissolved in the mixture and was cooled to 0° C. Separated crystals were filtered and carefully dried. The obtained crude 3-quinuclidone oxime (approx. 30 g) was used in the next step of the synthesis without further purification.
Quantity
32.33 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Name
CH3CO2Na.3H2O
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
3-quinuclidone oxime

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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